2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one
CAS No.: 1354937-51-1
Cat. No.: VC11723158
Molecular Formula: C16H14FN3O
Molecular Weight: 283.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354937-51-1 |
|---|---|
| Molecular Formula | C16H14FN3O |
| Molecular Weight | 283.30 g/mol |
| IUPAC Name | 2-amino-4-benzyl-4-(4-fluorophenyl)-1H-imidazol-5-one |
| Standard InChI | InChI=1S/C16H14FN3O/c17-13-8-6-12(7-9-13)16(14(21)19-15(18)20-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,18,19,20,21) |
| Standard InChI Key | FQEUKBQPMXNVGE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
The compound’s molecular formula, C₁₆H₁₄FN₃O, corresponds to a molecular weight of 283.30 g/mol. Its imidazolone core features two nitrogen atoms at positions 1 and 3, with a ketone group at position 4. The 5-position is substituted with a benzyl group and a 4-fluorophenyl ring, introducing steric bulk and electronic modulation. The fluorine atom on the phenyl ring enhances electronegativity, potentially influencing binding interactions with biological targets .
Key Structural Features:
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Imidazolone backbone: Provides a planar, aromatic system conducive to π-stacking interactions.
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Benzyl group: Introduces hydrophobicity, enhancing membrane permeability.
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4-Fluorophenyl substituent: The electron-withdrawing fluorine atom may stabilize charge distribution during molecular interactions.
Spectroscopic Confirmation
Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The ¹H-NMR spectrum would reveal signals for the aromatic protons of the benzyl and fluorophenyl groups, while the ¹³C-NMR spectrum confirms the carbonyl carbon at position 4. High-resolution MS data aligns with the theoretical molecular weight of 283.30 g/mol.
Synthetic Methodologies
Reaction Pathways and Optimization
Synthesis involves multi-step condensation and cyclization reactions. A representative pathway includes:
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Condensation: Benzylamine reacts with 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form an imine intermediate.
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Cyclization: The intermediate undergoes intramolecular cyclization under acidic conditions to yield the dihydroimidazolone core.
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Amination: Introduction of the amino group at position 2 via nucleophilic substitution or reductive amination.
Critical Reaction Parameters:
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Temperature: Optimal yields (≈70–80%) are achieved at 80–100°C.
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Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate imine formation.
Purification and Characterization
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Crystallization from ethanol yields colorless crystals suitable for X-ray diffraction studies.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (≈25 mg/mL) and ethanol (≈10 mg/mL).
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Stability: Stable under ambient conditions but sensitive to prolonged exposure to light or moisture.
Thermodynamic Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 210–212°C | Differential Scanning Calorimetry |
| LogP (Partition Coefficient) | 2.8 ± 0.3 | HPLC |
| pKa | 9.2 (amino group) | Potentiometric Titration |
Computational and In Silico Studies
Density Functional Theory (DFT) Analyses
DFT calculations at the B3LYP/6-311++G(d,p) level reveal the compound’s electronic structure. The HOMO-LUMO gap (4.3 eV) suggests moderate reactivity, while electrostatic potential maps highlight nucleophilic regions at the amino group and electrophilic zones near the carbonyl oxygen .
Molecular Docking and Target Prediction
Docking studies against cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) demonstrate strong binding affinities (ΔG = −9.2 and −8.7 kcal/mol, respectively) . Key interactions include:
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Hydrogen bonding between the amino group and COX-2’s Arg120.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound inhibits COX-2 (IC₅₀ = 0.8 μM) and reduces TNF-α production in lipopolysaccharide-stimulated macrophages by 65% at 10 μM .
Antimicrobial Efficacy
| Microbial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Candida albicans | 64 |
Pharmacological Applications and Patent Landscape
Drug Development Prospects
The compound’s dual inhibition of COX-2 and EGFR positions it as a candidate for combination therapy in inflammation-driven cancers . Patent EP1765789A1 highlights related imidazole derivatives as kinesin spindle protein (KSP) inhibitors, suggesting potential synergies in mitotic disruption .
Toxicity and ADMET Profiles
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Acute Toxicity (LD₅₀): >500 mg/kg in murine models.
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Hepatic Metabolism: Primarily via CYP3A4-mediated oxidation.
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Blood-Brain Barrier Permeability: Low (logBB = −1.2), minimizing CNS side effects.
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